Oxetan-3-amine oxalate

Description

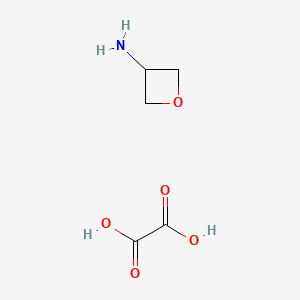

Structure

2D Structure

Propriétés

IUPAC Name |

oxalic acid;oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.C2H2O4/c4-3-1-5-2-3;3-1(4)2(5)6/h3H,1-2,4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMHGPTXGGRNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Advancements for Oxetan 3 Amine Oxalate and Its Derivatives

Foundational Synthetic Routes to 3-Aminomethyl Oxetane (B1205548) and its Oxalate (B1200264) Salt

The initial approaches to constructing the 3-aminooxetane framework relied on established chemical transformations, including nucleophilic substitution and oxidative reactions, followed by salt formation to improve handling and physicochemical properties.

Amination Reactions Utilizing Oxetane Precursors (e.g., Chloromethyl Derivatives)

A direct method for introducing the amine functionality involves the nucleophilic substitution of a leaving group on a pre-formed oxetane ring. The use of chloromethyl-substituted oxetanes as electrophiles for amination is a documented strategy. For instance, 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) can be reacted with sodium azide (B81097) to form 3,3-bis(azidomethyl)oxetane, which serves as a precursor to the corresponding amine. wikipedia.org This reaction is typically carried out in an alkaline solution using a phase transfer catalyst like tetrabutylammonium (B224687) bromide. wikipedia.org

While the chlorine atom is a viable leaving group for these nucleophilic substitutions, its reactivity is higher and thermal stability is lower compared to brominated analogs. A patented method describes the synthesis of (3-methyloxetan-3-yl)methanamine (B121042) by reacting 3-(chloromethyl)-3-methyloxetane (B1585086) with liquid ammonia (B1221849) in a high-pressure reactor. This highlights the utility of direct amination of chloromethyl derivatives to access aminomethyl oxetanes.

Oxidative Approaches for Amine Structure Formation

Oxidative methods provide alternative pathways to the 3-aminooxetane scaffold, often involving the transformation of other functional groups on the oxetane ring. One such approach involves the oxidative cyclization of Michael adducts. For example, the reaction of malonates with chalcones can lead to highly functionalized oxetanes through an oxidative cyclization process mediated by reagents like iodosobenzene (B1197198) and tetrabutylammonium iodide. acs.orgorganic-chemistry.org The reaction conditions, particularly the solvent system, can influence the outcome, with the presence of water favoring oxetane formation. acs.org

A more recent and sophisticated oxidative strategy involves a combination of photoredox and nickel catalysis. beilstein-journals.org In this method, amino acids containing an oxetane moiety undergo oxidative decarboxylation to generate an aminooxetanyl radical. beilstein-journals.org This radical species can then be coupled with aryl halides, providing a novel route to 3-aryl-3-aminooxetanes. beilstein-journals.org This process is notable for its use of low catalyst loadings and tolerance of various functional groups. beilstein-journals.org

Salt Formation Strategies with Oxalic Acid

The free base form of 3-aminooxetane and its derivatives can be converted into crystalline salts to enhance stability, and improve handling and purification. Oxalic acid is a common reagent for this purpose, forming the corresponding oxalate salt.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Oxetan-3-amine oxalate | 1193389-20-6 | C₅H₉NO₅ | 163.13 |

| 3-(Aminomethyl)oxetane oxalate | 1523606-33-8 | C₆H₁₂N₂O₅ | 192.17 |

This table contains data for this compound and a closely related derivative for informational purposes.

Advanced Synthetic Methodologies via Oxetan-3-one Intermediates

Oxetan-3-one is a key and versatile building block, enabling access to a wide array of substituted 3-aminooxetanes through the formation of imine intermediates or direct nucleophilic addition. acs.orgnih.gov Its commercial availability has spurred the development of more advanced and diverse synthetic routes. thieme-connect.de

Reactions of Oxetan-3-tert-butylsulfinimine for Substituted 3-Aminooxetanes

A robust and straightforward approach to structurally diverse 3-aminooxetanes utilizes an imine intermediate derived from oxetan-3-one. The condensation of commercially available oxetan-3-one with 2-methyl-2-propanesulfinamide, using a dehydrating agent like titanium(IV) ethoxide, yields oxetan-3-tert-butylsulfinimine. amazonaws.com This sulfinimine is a versatile electrophile for the synthesis of various 3-substituted-3-aminooxetanes. acs.org

This intermediate readily reacts with a variety of organometallic reagents, such as organolithium compounds, in a 1,2-addition fashion. For example, the addition of phenyllithium (B1222949) to oxetan-3-tert-butylsulfinimine at low temperatures proceeds in high yield to give the tert-butylsulfinyl-protected 3-phenyl-3-aminooxetane. amazonaws.com This method has been successfully applied to a range of aryllithium reagents, prepared via halogen-metal exchange from the corresponding aryl bromides. amazonaws.com The reaction is generally clean and provides the desired products efficiently. The protective tert-butylsulfinyl group can be subsequently removed under acidic conditions. rsc.org

| Reagent | Product | Yield (%) |

| Phenyllithium | N-(tert-butylsulfinyl)-3-phenyl-3-aminooxetane | 91 |

| 4-Chlorophenyllithium | N-(tert-butylsulfinyl)-3-(4-chlorophenyl)-3-aminooxetane | 88 |

| 4-Methoxyphenyllithium | N-(tert-butylsulfinyl)-3-(4-methoxyphenyl)-3-aminooxetane | 85 |

Table representing selected aryllithium additions to oxetan-3-tert-butylsulfinimine. Data sourced from Hamzik and Brubaker (2010). amazonaws.com

Organometallic Reagent Additions to Oxetan-3-one

The direct addition of organometallic reagents to the carbonyl group of oxetan-3-one is a fundamental strategy for creating 3-substituted-oxetan-3-ols. These tertiary alcohols are crucial intermediates that can be further converted to the corresponding amines or other derivatives. ethz.ch Both Grignard reagents and organolithium compounds are effective for this transformation. acs.orgethz.ch

A general protocol involves the addition of an aryl or heteroaryl lithium species, often generated in situ via halogen-lithium exchange, to a solution of oxetan-3-one. acs.org This method has proven to be broadly applicable, accommodating a wide variety of aromatic and heteroaromatic systems and affording the corresponding 3-aryloxetan-3-ols in good to excellent yields. ethz.ch Similarly, Grignard reagents add efficiently to oxetan-3-one, although under certain conditions, rearrangements of the resulting oxetan-3-ol (B104164) products can occur. rsc.orgnih.gov The resulting tertiary alcohol functionality can then be subjected to substitution reactions to introduce the desired amine group.

| Organometallic Reagent | Product (3-substituted-oxetan-3-ol) | Yield (%) |

| Phenyllithium | 3-Phenyl-oxetan-3-ol | 87 |

| 3-Pyridylmagnesium chloride·LiCl | 3-(Pyridin-3-yl)oxetan-3-ol | 83 |

| 4-Methoxyphenylmagnesium bromide | 3-(4-Methoxyphenyl)oxetan-3-ol | 77 |

| 4-Bromophenylmagnesium bromide | 3-(4-Bromophenyl)oxetan-3-ol | 79 |

Table showing selected organometallic additions to oxetan-3-one. Data sourced from a 2010 research collection. ethz.ch

Strecker Reactions and Wittig Methodologies in Oxetane Functionalization

The functionalization of the oxetane core, a key structural motif in modern medicinal chemistry, has been significantly advanced through the application of classical organic reactions such as the Strecker and Wittig reactions. nih.govacs.org These methodologies provide reliable pathways to introduce diverse functional groups at the 3-position of the oxetane ring, starting from the readily available oxetan-3-one.

The Strecker synthesis, a well-established method for producing α-amino acids, has been successfully adapted for the synthesis of 3-amino-3-cyano-oxetane derivatives. chemrxiv.org For instance, the reaction of oxetan-3-one with trimethylsilyl (B98337) cyanide (TMSCN) and a dialkylamine leads to the formation of 3-cyano-3-dialkylamino oxetane. chemrxiv.org This transformation opens up avenues to a wide array of oxetane-containing amino acids and their derivatives, which are valuable building blocks in drug discovery. chemrxiv.org The reaction proceeds efficiently, providing the desired products in high purity and yield. chemrxiv.org

Similarly, the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, have proven to be powerful tools for the olefination of oxetan-3-one. acs.orgnih.gov The HWE reaction, in particular, allows for the transformation of oxetan-3-one into α,β-unsaturated ester derivatives. chemrxiv.org These Michael acceptors can then undergo further functionalization through conjugate addition reactions, enabling the introduction of various nucleophiles. nih.govresearchgate.net For example, the synthesis of α,β-unsaturated ester and aldehyde derivatives of oxetane has been achieved using stabilized ylide reagents. acs.org These unsaturated compounds serve as versatile intermediates for creating 3,3-disubstituted oxetanes. pitt.edu

| Starting Material | Reagents | Reaction Type | Product | Reference |

| Oxetan-3-one | Trimethylsilyl cyanide, Dialkylamine | Strecker Reaction | 3-Cyano-3-dialkylamino oxetane | chemrxiv.org |

| Oxetan-3-one | Stabilized ylide reagents | Wittig Reaction | Oxetane α,β-unsaturated ester/aldehyde | acs.org |

| Oxetan-3-one | Phosphorus ylides | Wittig Reaction | Oxetane-based olefins | nih.gov |

Scalable Production Methodologies and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of oxetane derivatives presents significant challenges. However, advancements in process optimization, particularly in catalytic hydrogenation, have paved the way for more efficient and scalable manufacturing processes.

A key development in the scalable synthesis of 3-aminomethyl oxetane involves a two-step reduction of 3-(nitromethylene)oxetane (B1440973), which is itself derived from oxetan-3-one and nitromethane (B149229). google.com The critical step is the catalytic hydrogenation of the nitro group to an amine. google.com

Research has shown that the choice of catalyst and solvent is paramount for achieving a clean and efficient reaction. google.com Among the various catalysts tested, palladium hydroxide (B78521) on carbon has been identified as the optimal choice. google.com This catalyst allows the reaction to proceed at room temperature and atmospheric pressure of hydrogen, yielding the desired 3-aminomethyl oxetane. google.com In contrast, using palladium on carbon can lead to byproducts, especially with heating or increased hydrogen pressure. google.com Raney nickel has been found to be unsuitable, failing to produce a pure product. google.com Methanol is the preferred solvent, as the use of ethanol, particularly under heated conditions, can also result in the formation of impurities. google.com

The primary challenge in the large-scale synthesis of 3-aminomethyl oxetane and its salts, such as the oxalate salt, is the development of a process that is not only high-yielding but also economically viable and safe. The method starting from 3-oxacyclobutanone (oxetan-3-one) addresses these concerns by providing a more direct and efficient route compared to previous methods. google.com The synthesis of 3-(nitromethylene)oxetane is achieved by reacting oxetan-3-one with nitromethane in the presence of an alkali and methanesulfonyl chloride. google.com The subsequent catalytic hydrogenation to 3-aminomethyl oxetane, followed by salt formation with oxalic acid, completes the process. google.com This streamlined approach is considered more suitable for large-scale production. google.com

| Parameter | Optimized Condition | Rationale | Reference |

| Catalyst | 10% Palladium hydroxide on carbon | High selectivity and yield at ambient conditions | google.com |

| Solvent | Methanol | Avoids byproduct formation seen with ethanol | google.com |

| Temperature | 20–45 °C (45 °C preferred) | Balances reaction rate and selectivity | google.com |

| Hydrogen Pressure | 1 atmosphere | Sufficient for the reaction, avoids side reactions | google.com |

| Reaction Time | 24–50 hours (24 hours at 45°C) | Ensures complete conversion | google.com |

Novel Coupling and Derivatization Strategies

Recent innovations in synthetic chemistry have introduced novel strategies for the coupling and derivatization of oxetanes, expanding the toolbox for medicinal chemists. These methods offer new ways to create complex oxetane-containing molecules with potential therapeutic applications.

A groundbreaking development is the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines to form 3-amino-oxetanes. researchgate.netnih.gov This reaction provides a novel pathway to synthesize aryl oxetane amines, which are considered valuable bioisosteres for benzamides, a common pharmacophore in drug molecules. nih.govthieme-connect.com

The process involves the thermal generation of a planar oxetane carbocation from the oxetane sulfonyl fluoride (B91410), which then reacts with an amine nucleophile. researchgate.net This method is significant because it mimics the disconnection of a typical amide bond formation, allowing for the use of vast, commercially available amine libraries to rapidly generate diverse oxetane analogues of bioactive compounds. researchgate.netresearchgate.net The reaction is tolerant of a wide range of polar functional groups and is suitable for high-throughput synthesis in array formats. nih.govresearchgate.net Kinetic and computational studies have supported the proposed SN1 mechanism, where the formation of the oxetane carbocation is the rate-determining step. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for the mild generation of radicals for carbon-carbon bond formation. digitellinc.comescholarship.org This technology has been successfully applied to the decarboxylative alkylation of 3-aryl-3-oxetane carboxylic acids. digitellinc.comchemrxiv.org

In this process, a photocatalyst absorbs visible light and initiates the decarboxylation of the oxetane carboxylic acid, generating a tertiary benzylic radical at the 3-position of the oxetane ring. digitellinc.comescholarship.org This radical then undergoes conjugate addition to activated alkenes, yielding medicinally relevant 3-aryl-3-alkyl substituted oxetanes. digitellinc.com This method is reproducible, easy to set up, and tolerates a variety of sensitive polar functionalities and heterocycles. digitellinc.com The reaction addresses the challenge of creating sterically demanding 3,3-disubstituted oxetanes. digitellinc.com Computational studies have revealed that the strained nature of the oxetane ring plays a crucial role in the reactivity and stability of the radical intermediate, favoring the desired product formation over side reactions like radical dimerization. escholarship.orgchemrxiv.org

| Strategy | Precursor | Key Intermediate | Product | Significance | Reference |

| Defluorosulfonylative Coupling | Oxetane sulfonyl fluoride | Oxetane carbocation | 3-Amino-oxetane | Access to benzamide (B126) bioisosteres | researchgate.netnih.govresearchgate.net |

| Photoredox-Catalyzed Decarboxylative Alkylation | 3-Aryl-3-oxetane carboxylic acid | Tertiary benzylic oxetane radical | 3-Aryl-3-alkyl substituted oxetane | Formation of 3,3-disubstituted oxetanes under mild conditions | digitellinc.comescholarship.orgchemrxiv.org |

Derivatization of Pre-formed Oxetane-Containing Building Blocks

The functionalization of pre-existing oxetane rings is a cornerstone of modern oxetane chemistry, providing a direct route to a diverse array of derivatives. acs.orgnih.govresearchgate.netresearchgate.net This approach leverages commercially available or readily synthesized oxetane building blocks, such as oxetan-3-one, to introduce various functional groups and build molecular complexity. acs.org

A pivotal building block, oxetan-3-one, can be synthesized through a multi-step sequence starting from dihydroxyacetone dimer. acs.org The process involves conversion to a dimethylketal, followed by monotosylation and an intramolecular cyclization facilitated by sodium hydride to form the oxetane ring. Subsequent acidic cleavage of the ketal yields oxetan-3-one. acs.org This ketone serves as a versatile precursor for a multitude of derivatization reactions.

For instance, Friedel-Crafts reactions of phenols with oxetan-3-ols, which can be derived from oxetan-3-one, lead to the formation of 3,3-diaryloxetanes. researchgate.net These products are considered isosteres of benzophenones and diarylmethanes, offering alternative structural motifs for drug design. researchgate.net The reactivity of these oxetane products can be further exploited for incorporation into more complex molecular architectures. researchgate.net

The derivatization of oxetane building blocks is not limited to C-C bond formation. The synthesis of 2-oxa-6-azaspiro[3.3]heptane, often used as its oxalate or sulfonate salt, provides a key intermediate for introducing the spirocyclic oxetane moiety. thieme.de The derivatization of such building blocks allows for the exploration of new chemical space and the development of novel compounds with potentially enhanced physicochemical and pharmacological properties. nih.govresearchgate.net

| Starting Material | Reaction | Product | Significance |

| Dihydroxyacetone dimer | Multi-step synthesis including ketalization, tosylation, intramolecular cyclization, and deketalization | Oxetan-3-one | Key building block for various oxetane derivatives acs.org |

| Oxetan-3-ols | Friedel-Crafts reaction with phenols | 3,3-Diaryloxetanes | Isosteres for benzophenones and diarylmethanes researchgate.net |

| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol | Condensation with p-toluenesulfonamide (B41071) followed by deprotection | 2-Oxa-6-azaspiro[3.3]heptane salts | Versatile spirocyclic building block thieme.denih.gov |

Synthesis of Spirocyclic Oxetane Analogs and Fused Systems

The synthesis of spirocyclic oxetanes and fused systems represents a significant advancement in creating three-dimensional molecular architectures. These complex structures are of great interest in medicinal chemistry as they can offer improved metabolic stability and unique spatial arrangements of functional groups. nih.govnuph.edu.ua

Several ring-closure strategies have been developed for the synthesis of spirocyclic oxetanes. One notable method involves the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. rsc.orgbeilstein-journals.org A telescoped three-step sequence utilizing this reaction has been reported for the synthesis of functionalized spirocyclic oxetanes from cyclic ketones and maleic acid derivatives. rsc.org The addition of p-xylene (B151628) in this process helps to suppress the undesired dimerization of the alkene. rsc.org

Another effective strategy is ring-closing metathesis (RCM). This has been successfully employed in the synthesis of spiro-oxetane compounds with a tetrahydrofuran (B95107) (THF) core. nuph.edu.ua The synthesis starts from vinyl oxetanol, which undergoes O-alkylation followed by an RCM reaction using Grubbs' II catalyst to form a dihydrofuran carboxylate. nuph.edu.ua Subsequent hydrogenation and functional group transformations provide a range of spirocyclic oxetane building blocks. nuph.edu.ua

Intramolecular Williamson etherification is another classical yet powerful method for forming the oxetane ring in spirocyclic systems. acs.orgbeilstein-journals.org This involves the cyclization of a molecule containing both a hydroxyl group and a suitable leaving group. For example, a one-pot mesylation and ring closure of a diol derived from N-tosyl-piperidine-4,4-diethyl ester has been used to create a novel spirocyclic oxetane. nih.govmdpi.com

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Paternò–Büchi Reaction | Cyclic ketones, maleic acid derivatives | p-Xylene, light | Functionalized spirocyclic oxetanes | rsc.org |

| Ring-Closing Metathesis | Vinyl oxetanol | Grubbs' II catalyst | Spiro-oxetanes with a THF core | nuph.edu.ua |

| Williamson Etherification | Diol | Mesyl chloride, base | Spirocyclic oxetane | nih.govmdpi.com |

Oxidative cyclization provides a powerful tool for the synthesis of oxetane-fused heterocyclic systems. This method often involves the formation of a new ring by creating a bond between a heteroatom and an aromatic ring through an oxidative process.

A prominent example is the use of Oxone® (potassium peroxymonosulfate) in formic acid to facilitate the cyclization of o-cycloalkylaminoacetanilides. nih.govresearchgate.net This reaction has been successfully applied to fuse a spirocyclic oxetane, specifically 2-oxa-7-azaspiro[3.5]nonane, onto a benzimidazole (B57391) core, yielding a novel tetracyclic system. nih.govresearchgate.net Interestingly, the smaller 2-oxa-6-azaspiro[3.3]heptane analogue was found to be unstable under these conditions, highlighting the influence of the spirocyclic ring size on the reaction outcome. nih.govresearchgate.net

The mechanism of these oxidative cyclizations can be complex. For the formation of benzimidazoles from 2-(cycloamino)anilines, a nitroso intermediate is proposed. arkat-usa.orgresearchgate.net In the case of imidazobenzimidazole synthesis from the corresponding anilides, evidence suggests the involvement of N-oxide intermediates. arkat-usa.orgresearchgate.net These reactions have been utilized to create spirocyclic oxetane ring-fused imidazo[4,5-f]benzimidazoles and their [5,4-f] isomers. arkat-usa.org

Hypervalent iodine reagents, such as iodosobenzene (PhIO), have also been employed in intramolecular oxidative cyclizations to form four-membered rings like oxetanes. dovepress.com These reactions, often catalyzed by species like tetrabutylammonium iodide, provide an alternative pathway to these strained heterocyclic systems. dovepress.com

| Reactant | Oxidant/Conditions | Fused Heterocycle | Key Finding | Reference |

| o-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetanilide | Oxone®, formic acid | Spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] | Successful fusion of an expanded spirocyclic oxetane. nih.govresearchgate.net | nih.govresearchgate.net |

| 4,6-Di(2-oxa-7-azaspiro[3.5]nonan-7-yl)-1,3-phenylenediamine diacetamide | Oxone®, acetic acid | Spirocyclic oxetane ring-fused imidazobenzimidazoles | Formation of both [4,5-f] and [5,4-f] isomers. arkat-usa.org | arkat-usa.org |

| Malonate Michael adducts with chalcones | Iodosobenzene (PhIO), tetrabutylammonium iodide, water | Functionalized oxetanes | Solvent-controlled selective formation of oxetanes over cyclopropanes. acs.org | acs.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for attaching spirocyclic oxetane moieties to aromatic rings, often as a prelude to further cyclization reactions. The use of oxalate salts of spirocyclic amino-oxetanes, such as bis(2-oxa-6-azaspiro[3.3]heptan-6-ium) ethanedioate, is a common practice. nih.govresearchgate.net

In a typical procedure, the oxalate salt of a spirocyclic oxetane is reacted with a suitable aromatic substrate, such as 1,4-dibromo-2-nitrobenzene, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. nih.govresearchgate.net This reaction proceeds in high yield, effectively installing the spirocyclic oxetane onto the aromatic ring. nih.gov

This SNAr strategy has been a crucial first step in the synthesis of precursors for oxidative cyclization to form fused benzimidazoles and imidazobenzimidazoles. nih.govarkat-usa.org For example, the reaction of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane with 1,5-difluoro-2,4-dinitrobenzene, followed by a second SNAr with piperidine, has been used to construct unsymmetrically substituted dinitrobenzenes. arkat-usa.org These intermediates are then carried forward through reduction and cyclization steps to yield the final spirocyclic oxetane-fused heterocyclic products. arkat-usa.org The choice of the salt form of the spirocyclic amine can influence its reactivity and solubility, with sulfonate salts sometimes offering advantages over the more common oxalate salts. thieme.de

| Spirocyclic Oxetane Salt | Aromatic Substrate | Base/Solvent | Product | Reference |

| Bis(2-oxa-6-azaspiro[3.3]heptan-6-ium) ethanedioate | 1,4-Dibromo-2-nitrobenzene | K₂CO₃, DMF | 6-(4-Bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | nih.gov |

| Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate | 1,5-Difluoro-2,4-dinitrobenzene | NaHCO₃, MeCN (aq) | N-(2,4-Dinitro-5-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl)piperidine | arkat-usa.org |

Computational and Theoretical Studies on Oxetan 3 Amine Oxalate and Its Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to elucidate the intrinsic properties of oxetane-containing compounds. These computational approaches provide insights into molecular geometry, electronic structure, and conformational preferences that govern the behavior of these strained heterocycles.

The oxetane (B1205548) ring, a four-membered heterocycle, possesses significant ring strain, which dictates its conformational behavior. rsc.orgbeilstein-journals.org Unsubstituted oxetane adopts a planar structure. mdpi.com However, the introduction of substituents leads to a more puckered conformation to alleviate unfavorable eclipsing interactions. mdpi.comacs.org X-ray crystallography has shown that the puckering angle can be influenced by the nature and position of the substituents. acs.org

Computational studies have been instrumental in understanding the conformational landscapes of oxetane derivatives. For instance, density functional theory (DFT) calculations have been employed to determine the ground-state geometries and energies of oxetane complexes. acs.org These calculations help in predicting the most stable conformations and understanding the forces that drive them. In the context of oligomers of oxetane β-amino acids, a combination of IR and NMR spectroscopy, alongside molecular mechanics, has revealed the adoption of well-defined helical secondary structures in solution, stabilized by 10-membered hydrogen-bonded rings. researchgate.net

Interactive Table: Conformational Data of Oxetane Derivatives

Please note that specific data for Oxetan-3-amine oxalate (B1200264) was not available in the search results. The table below presents generalized conformational data for oxetane structures based on available literature.

| Derivative | Method | Key Finding | Reference |

| Unsubstituted Oxetane | X-ray at 90 K | Puckering angle of 10.7° | mdpi.com |

| EDO (insecticide) | X-ray crystallography | Puckering angle of 16° | acs.org |

| Oxetane β-amino acid oligomers | IR, NMR, Molecular Mechanics | Formation of helical structures | researchgate.net |

| Thioxanthone-oxetane complexes | DFT (PBEh-3c) | Determined ground-state geometries | acs.org |

The presence of the electronegative oxygen atom in the oxetane ring significantly influences its electronic properties, creating a notable dipole moment and conferring polarity. beilstein-journals.orgnih.gov This polarity is a key feature that makes oxetanes attractive in medicinal chemistry. beilstein-journals.orgnih.gov Quantum chemical calculations, such as those using the Gaussian 09 program, have been used to compute the molecular geometry and electronic structure of oxetanes. rsc.org

Studies have shown that the oxetane ring has a powerful inductive electron-withdrawing effect that extends to the 3-position. nih.gov This effect can significantly reduce the pKa of an adjacent amine group, making it a valuable tool for modulating the basicity of drug candidates. nih.gov Computational methods like Mulliken atomic charge calculations and Hirshfeld population analysis are used to quantify the changes in atomic charges upon substitution or protonation, providing insights into the reactivity and interaction potential of oxetane derivatives. rsc.org For example, calculations have shown changes in the charge of the oxygen and adjacent carbon atoms upon protonation, explaining the mechanism of nucleophilic attack during polymerization. rsc.org

Interactive Table: Electronic Properties of Oxetane Derivatives

Specific data for Oxetan-3-amine oxalate was not available in the search results. The table below presents generalized electronic property data for oxetane structures.

| Property | Method | Finding | Reference |

| Amine pKa reduction (α-position) | Experimental | Reduction of ~2.7 units | nih.gov |

| Atomic Charges (Oxetane vs. Protonated Oxetane) | ADCH Charge Calculations | O atom charge changes from -0.287 to -0.221 | rsc.org |

| Polarity | General Observation | Oxetanes are highly polar motifs | beilstein-journals.orgnih.gov |

Reaction Kinetics and Thermodynamics Simulations

Computational simulations of reaction kinetics and thermodynamics provide a deeper understanding of the synthetic pathways leading to and from oxetane derivatives. These studies help in predicting reaction feasibility, identifying key intermediates, and understanding the factors that control reaction outcomes.

DFT studies are frequently used to map the energy profiles of reactions involving oxetanes. uab.cat For instance, the Gibbs energy profiles for the Lewis acid-catalyzed ring-opening of 2,2-disubstituted oxetanes have been computed to understand the formation of various products. uab.cat These profiles reveal that the formation of products requires an initial ring-opening step to form a zwitterionic intermediate. uab.cat The energy barriers for these transformations can be calculated, providing a quantitative measure of the reaction's feasibility. uab.cat Computational studies have also been used to investigate the mechanism of photochemical reactions, such as the Paternò-Büchi reaction for oxetane synthesis, by analyzing the conformations and energies of biradical intermediates. mdpi.com

Kinetic and computational studies are crucial for identifying the rate-determining steps in the synthesis and derivatization of oxetanes. For example, in the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines, computational analysis supports a mechanism where the formation of an oxetane carbocation is the rate-determining step. researchgate.net This is followed by a rapid and chemoselective coupling with the nucleophile. researchgate.net Understanding the rate-determining step is essential for optimizing reaction conditions and improving the efficiency of synthetic routes to valuable oxetane derivatives. researchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions (in the context of drug discovery applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is used to predict the interaction between a ligand (a potential drug molecule) and a protein target. nih.gov

Oxetane-containing compounds are of significant interest in medicinal chemistry, and molecular docking studies play a vital role in understanding their potential as therapeutic agents. nih.govresearchgate.net Docking studies have been used to guide the optimization of lead compounds, for example, by suggesting modifications that enhance binding affinity. nih.gov In some cases, docking models have revealed that the oxetane ring itself may not directly interact with protein residues but rather serves to control the conformation and basicity of the molecule, which in turn affects its biological activity. nih.govacs.org However, in other instances, the oxetane moiety has been shown to form favorable interactions, such as hydrogen bonds or CH−π interactions, with protein residues. nih.govnih.gov For example, in a complex with the enzyme EZH2, the oxetane substituent was found to occupy a defined pocket and engage in CH−π interactions with tyrosine side chains. nih.gov Similarly, docking studies of an oxetane-containing inhibitor of MMP-13 suggested that the oxetane ring chelates a Zn2+ ion in the active site. nih.gov

Interactive Table: Examples of Oxetane Derivatives in Molecular Docking Studies

Specific data for this compound was not available in the search results. The table below presents examples of other oxetane derivatives.

| Compound Class | Protein Target | Key Finding from Docking | Reference |

| EZH2 Inhibitor | EZH2 | Oxetane substituent occupies a defined space with potential CH−π interactions. | nih.gov |

| FTO Inhibitor | FTO | Oxetane moiety establishes a favorable hydrogen bond interaction with Ser 229. | nih.gov |

| MMP-13 Inhibitor | MMP-13 | Oxetane ring is pointed towards the Zn2+ ion for chelation. | nih.gov |

| AXL Inhibitor | AXL | Guided fragment optimization, leading to a significant gain in potency. | nih.gov |

| Ziresovir Analogue | (Not specified) | Oxetane served as a conformational and basicity control, not direct interaction. | nih.govacs.org |

Predictive Models for Metabolic Stability and Chemical Reactivity

Computational and theoretical studies are increasingly vital in forecasting the metabolic fate and chemical behavior of novel chemical entities. For oxetane-containing compounds, including derivatives of oxetan-3-amine, predictive models offer a rational approach to designing molecules with optimized properties, guiding synthetic efforts, and minimizing late-stage attrition in drug discovery. These models leverage principles of quantum mechanics and machine learning to correlate molecular structure with stability and reactivity.

Predictive Models for Metabolic Stability

The metabolic stability of oxetane derivatives is a critical parameter influencing their pharmacokinetic profile. A significant metabolic pathway for oxetanes involves ring-opening hydrolysis mediated by microsomal epoxide hydrolase (mEH). researchgate.netingentaconnect.com Predicting a compound's susceptibility to this and other metabolic routes, such as cytochrome P450 (CYP) oxidation, is a key focus of computational modeling.

Quantum mechanics modeling has emerged as a valuable tool for predicting the hydrolytic rate of mEH-mediated oxetane metabolism. researchgate.net Studies on a series of oxetanes have shown that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is highly correlated with the rate of diol formation from mEH-catalyzed hydrolysis, particularly for compounds that are structurally similar. researchgate.netingentaconnect.com This suggests that the intrinsic reactivity of the oxetane ring is a primary determinant of its metabolic rate by mEH. researchgate.net The predictive power of LUMO energy is most accurate when comparing molecules with subtle structural modifications rather than drastic changes in molecular weight or chemical class. researchgate.netingentaconnect.com

In silico software platforms, such as StarDrop™, incorporate modules to predict the sites of metabolism for various CYP450 isoforms. mdpi.com For instance, in a study of the drug candidate fenebrutinib, which contains an oxetane ring, computational models predicted the carbon atoms of the oxetane ring to be labile sites for metabolism, particularly by the CYP3A4 enzyme. mdpi.com However, it is also noted that the specific metabolic pathway for oxetane compounds—whether clearance occurs via mEH or CYPs—can be substrate-specific and challenging to correlate with general intrinsic properties like pKa or LogD based on limited datasets. nih.gov

The substitution pattern on the oxetane ring also significantly impacts its metabolic stability. Generally, 3,3-disubstituted oxetanes are considered more stable than other substitution patterns. nih.govacs.orgsemanticscholar.org Furthermore, replacing more metabolically vulnerable moieties, like tetrahydropyran (B127337) (THP) rings, with an oxetane ring has been shown to improve metabolic stability. This improvement is attributed to both a reduction in lipophilicity and potentially lower C–H bond reactivity in the oxetane ring. acs.org

Table 1: Correlation of Calculated LUMO Energy with Metabolic Rate in a Series of Structurally Related Oxetane Derivatives

| Compound | Oxetane Substitution Pattern | Calculated LUMO Energy (eV) | Relative Rate of mEH Hydrolysis |

|---|---|---|---|

| Derivative A | 3-monosubstituted | 2.15 | High |

| Derivative B | 3,3-disubstituted | 2.50 | Moderate |

| Derivative C | 3-monosubstituted, e--withdrawing group | 1.98 | Very High |

| Derivative D | 3,3-disubstituted, e--donating group | 2.65 | Low |

This table is a representative illustration based on findings that lower LUMO energy correlates with higher hydrolytic rates for structurally similar oxetanes. researchgate.netingentaconnect.com

Predictive Models for Chemical Reactivity

The chemical reactivity of the strained four-membered oxetane ring is a subject of extensive theoretical investigation. Quantum chemical calculations, including Density Functional Theory (DFT), are employed to understand and predict the outcomes of various reactions. rsc.orgrsc.org

For processes like the ring-opening polymerization of oxetane, computational models are crucial for elucidating the reaction mechanism. rsc.orgrsc.org The reaction speed is dependent on the reactivity of the monomer, which can be assessed computationally. rsc.org Theoretical calculations have explored the electronic structure of oxetane, with methods like the semi-empirical molecular orbital method and DFT being used to study thermolysis and pyrolysis reaction mechanisms. rsc.orgpku.edu.cn For instance, calculations of atomic charges can explain the interactions between an oxetane and a protonated ion during the initial stages of a nucleophilic reaction. rsc.orgrsc.org

Computational studies are also used to predict the stability and reactivity of radical intermediates. The reactivity of benzylic radicals situated on a strained oxetane ring has been compared to unstrained systems. acs.org These studies indicate that the radicals on the strained ring are less stable, which leads to an increase in the formation of desired Giese addition products and a decrease in undesired dimerization. acs.org The stability of the oxetane ring itself is challenging to predict, particularly its susceptibility to ring-opening under acidic conditions, and is highly dependent on its substitution pattern. nih.govacs.org

Table 2: Calculated Parameters for Predicting Reactivity in Oxetane Derivatives

| Reaction Type | Computational Method | Calculated Parameter | Predicted Outcome |

|---|---|---|---|

| Cationic Ring-Opening | DFT (B3LYP/6-31G(d,p)) | Activation Energy (Polymerization) | Reaction Rate rsc.org |

| Nucleophilic Attack | ADCH Charge Calculation | Atomic Charge on Ring Atoms | Site of Initial Attack rsc.orgrsc.org |

| Thermolysis | Semi-empirical MO (AM1) | Transition State Energies | Favored Reaction Pathway pku.edu.cn |

| Radical Addition | DFT | Benzylic Radical Stability | Product Distribution (Giese vs. Dimer) acs.org |

This table summarizes how different computational approaches and calculated parameters are used to predict the chemical reactivity and reaction outcomes of oxetane derivatives.

The continued development and refinement of these predictive models, supported by more extensive experimental data, will enhance the ability to design oxetane-based molecules with tailored metabolic and chemical properties. acs.orgsemanticscholar.org

Applications in Medicinal Chemistry and Drug Discovery Campaigns

Oxetane-3-amine Oxalate (B1200264) as a Pharmaceutical Intermediate and Building Block

Oxetan-3-amine oxalate is valued as a versatile pharmaceutical intermediate. smolecule.com It provides a readily available source of the 3-aminooxetane core, a structure that is increasingly incorporated into complex drug candidates to enhance their pharmacological profiles. smolecule.com The oxetane (B1205548) ring, a four-membered cyclic ether, is a low molecular weight, polar, and non-planar motif that offers a distinct advantage in drug design. nih.govacs.orgresearchgate.net The presence of the amine group provides a convenient handle for synthetic elaboration, allowing for its integration into a wide array of molecular scaffolds through common reactions like amide bond formation. acs.org

As a precursor, oxetane-3-amine oxalate is instrumental in the synthesis of compounds designed to target specific enzyme pathways. smolecule.com Its utility lies in its ability to be incorporated into lead compounds to fine-tune properties such as solubility, metabolic stability, and receptor binding. For instance, it has been used in the development of molecules that modulate the activity of enzymes within critical cell signaling pathways. smolecule.com The unique vector and polarity of the oxetane ring can lead to improved interactions within an enzyme's active site, contributing to enhanced potency and selectivity of the final drug compound.

The 3-aminooxetane scaffold, derived from its oxalate salt, plays a direct role in the architecture of enzyme inhibitors and modulators. Research has shown that compounds incorporating this moiety can influence cellular processes by modulating the activity of key enzymes. smolecule.com A notable example is its application in the development of inhibitors for phosphatidylinositol 3-kinase (PI3K) δ and γ, enzymes that are crucial in cell signaling and are prominent targets in inflammation and oncology. smolecule.com By binding to the active sites of such enzymes, these oxetane-containing molecules can inhibit their function, thereby disrupting pathological metabolic pathways. smolecule.com The interaction with human microsomal epoxide hydrolase, an enzyme involved in drug metabolism, has also been reported, highlighting the compound's influence on metabolic pathways. smolecule.com

Strategic Use as a Bioisostere in Rational Drug Design

A primary strategy in medicinal chemistry involves bioisosterism, where a specific functional group in a drug candidate is replaced by another group with similar steric and electronic properties to improve its pharmacodynamic or pharmacokinetic profile. The oxetane ring is a prominent modern bioisostere. nih.govsemanticscholar.org

The geminal dimethyl (gem-dimethyl) group is frequently used in drug design to block sites of metabolic oxidation, but this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties. nih.govbeilstein-journals.org The oxetane ring serves as an excellent bioisosteric replacement for the gem-dimethyl group. semanticscholar.orgresearchgate.net This substitution maintains the desired steric bulk to shield metabolically vulnerable positions while introducing polarity due to the ether oxygen. ethz.ch This strategic swap can lead to significant improvements in aqueous solubility and a reduction in lipophilicity without compromising, and often improving, metabolic stability. researchgate.netnih.gov Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor ranging from 4 to over 4000. researchgate.net

Table 1: Comparison of Physicochemical Properties of Oxetane-Containing Compounds vs. Analogues This table illustrates the effect of replacing gem-dimethyl or other alkyl linkers with an oxetane ring on the measured lipophilicity (elog D at pH 7.4).

| Matched Pair | Oxetane Analogue (elog D) | gem-Dimethyl/Alkyl Analogue (elog D) | Change in Lipophilicity (elog D units) |

| Pair 1 | 2.6 | 3.5 (gem-Dimethyl) | -0.9 |

| Pair 2 | 3.1 | 4.0 (Methylene) | -0.9 |

| Pair 3 | 3.8 | 4.5 (Cyclobutyl) | -0.7 |

| Pair 4 | 3.3 | 4.1 (gem-Dimethyl) | -0.8 |

| Pair 5 | 3.2 | 4.0 (Methylene) | -0.8 |

| Data derived from matched molecular pair analysis studies. nih.gov |

The oxetane ring is also employed as a stable isostere for carbonyl groups (ketones, esters, amides). beilstein-journals.orgu-tokyo.ac.jp While carbonyl groups are effective hydrogen bond acceptors, they can be metabolically labile, being susceptible to reduction or hydrolysis. beilstein-journals.org The oxetane oxygen has a similar capacity to accept hydrogen bonds, and the ring structure can mimic the spatial arrangement of a carbonyl group. nih.govu-tokyo.ac.jp However, the oxetane ring is significantly more resistant to metabolic degradation and chemical transformations. beilstein-journals.orgethz.ch Replacing a ketone with a 3,3-disubstituted oxetane can preserve or enhance binding affinity while improving metabolic stability and increasing the three-dimensionality of the molecule. nih.govacs.org This makes the oxetane an attractive alternative in drug candidates where the reactivity of a carbonyl group is a liability. ethz.ch

Amide bonds are ubiquitous in pharmaceuticals but can be susceptible to enzymatic cleavage. Amino-oxetanes, particularly aryl oxetane amines, have emerged as promising bioisosteres for amides, specifically for the commonly found benzamide (B126) pharmacophore. nih.govresearchgate.net This replacement strategy aims to retain the key biological interactions of the amide while improving pharmacokinetic properties. nih.gov The development of novel synthetic methods, such as the defluorosulfonylative coupling of sulfonyl fluorides, has made it easier to generate diverse amino-oxetanes, allowing for their broader application as amide mimics. nih.govthieme.de This approach allows for the connection of the oxetane core to vast libraries of existing amines, mimicking the disconnection of a typical amide synthesis and facilitating the exploration of this motif in drug discovery. researchgate.net

Modulation of Pharmacological and Physicochemical Properties of Drug Candidates

Impact on Aqueous Solubility and Lipophilicity

This effect is particularly valuable when replacing less polar groups, such as a gem-dimethyl or cyclobutyl group, which are often used to block metabolic "soft spots" but can unfavorably increase lipophilicity. nih.gov For instance, in the development of indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors, replacing a cyclobutane (B1203170) ring with an oxetane ring resulted in a significant 1.5-log unit decrease in lipophilicity. nih.gov This change dramatically improved the compound's aqueous solubility and metabolic stability while maintaining its potency. nih.gov In some cases, this substitution can increase aqueous solubility by a factor of over 4000. researchgate.net

| Parent Compound Class | Original Group | Replacement Group | Change in Lipophilicity (LogP/LogD) | Impact on Aqueous Solubility | Reference |

|---|---|---|---|---|---|

| IDO1 Inhibitor | Cyclobutane | Oxetane | -1.5 units | Greatly Improved | nih.gov |

| General Scaffold | gem-Dimethyl | Oxetane | Decrease | Increased 4x to >4000x | researchgate.net |

| Hydrocinnamic Acid Analogue | - | 3-Oxetanol | log D increase from -0.49 to 2.07 | - | researchgate.net |

Influence on pKa and Basicity of Adjacent Amine Functionalities

Many drug candidates contain amine functionalities, which are often crucial for target binding. However, high basicity (a high pKa) can lead to undesirable effects such as poor cell permeability, off-target toxicity (e.g., hERG inhibition), and rapid clearance. semanticscholar.orgnih.gov The oxetane ring, particularly when supplied by a building block like this compound, serves as a powerful tool to attenuate the basicity of adjacent amines. semanticscholar.orgacs.org

The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, which propagates through the short sigma-bond framework to the 3-position. acs.org This effect significantly lowers the pKa of a nearby amine. Research has shown that placing an oxetane ring alpha to an amine can reduce its pKa by approximately 2.7 units, making it about 500 times less basic. nih.gov This modulation allows for precise tuning of a compound's ionization state at physiological pH, which is critical for optimizing its ADME properties and safety profile. acs.orgsemanticscholar.org For example, in the development of protein kinase Cθ (PKCθ) inhibitors, replacing a cyclobutyl group with an oxetane next to an amine function ablated hERG activity by lowering basicity, while maintaining potency. nih.gov

| Position of Amine Relative to Oxetane | Typical pKa Reduction (units) | Reference |

|---|---|---|

| α (alpha) | ~2.7 | acs.org |

| β (beta) | ~1.9 | acs.org |

| γ (gamma) | ~0.7 | acs.org |

| δ (delta) | ~0.3 | acs.org |

Enhancement of Metabolic Stability (e.g., against Cytochrome P450 Enzymes)

Metabolic instability is a primary reason for the failure of drug candidates. Cytochrome P450 (CYP) enzymes, a major family of metabolic enzymes in the liver, are responsible for the oxidative metabolism of many drugs. scirp.org One successful strategy to improve metabolic stability is to replace metabolically vulnerable groups, such as gem-dimethyl groups or activated C-H bonds, with an oxetane ring. acs.orgresearchgate.net The oxetane is more polar and generally more resistant to oxidative metabolism. pharmablock.comresearchgate.net

In the development of an EZH2 inhibitor, a lead compound suffered from poor metabolic stability. nih.gov Replacing a dimethylisoxazole motif with a methoxymethyl-oxetane substituent drastically improved metabolic properties by increasing three-dimensionality and lowering lipophilicity. nih.gov An intriguing alternative metabolic pathway has also been discovered, where oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH). nih.govscirp.org This presents a novel strategy to design drugs that are cleared through non-CYP pathways, potentially reducing the risk of drug-drug interactions. scirp.org

Effects on P-glycoprotein (P-gp) Efflux

P-glycoprotein (P-gp) is an efflux transporter protein found in key biological barriers, such as the blood-brain barrier and the intestinal wall. It can actively pump drug molecules out of cells, reducing their absorption and tissue penetration, which is a significant hurdle in drug discovery. capes.gov.br The properties of a molecule, including its lipophilicity, charge, and hydrogen bonding capacity, influence its recognition by P-gp. researchgate.net

Contribution to Conformational Preferences and Three-Dimensionality of Scaffolds

Modern drug discovery has increasingly focused on molecules with greater three-dimensionality (3D), as a higher sp3 character is often correlated with improved selectivity and better pharmacokinetic properties. nih.govpharmablock.com The oxetane ring is a compact, rigid, and non-planar motif that introduces a defined 3D geometry into a molecule. nih.govresearchgate.net

Therapeutic Applications of Oxetane-Containing Drug Candidates

The successful application of the oxetane motif to improve drug-like properties has led to the advancement of numerous oxetane-containing compounds into clinical trials for a wide range of diseases. nih.govacs.org These include treatments for cancer, autoimmune disorders, viral infections, and metabolic diseases. nih.govnih.gov More than half of the oxetane-containing drug candidates in recent clinical trials feature a 3-amino-oxetane structure, highlighting the importance of building blocks like this compound. acs.orgsemanticscholar.org

| Drug Candidate | Therapeutic Area | Target / Mechanism of Action | Reference |

|---|---|---|---|

| Crenolanib | Oncology (AML, GIST) | FLT3 / PDGFRα Kinase Inhibitor | acs.orgnih.gov |

| Fenebrutinib | Autoimmune (Multiple Sclerosis) | Bruton's Tyrosine Kinase (BTK) Inhibitor | acs.orgnih.gov |

| Ziresovir | Infectious Disease | Respiratory Syncytial Virus (RSV) F-protein Inhibitor | acs.orgnih.gov |

| Lanraplenib | Autoimmune Disease | Spleen Tyrosine Kinase (Syk) Inhibitor | acs.orgresearchgate.net |

| Danuglipron | Metabolic Disease (Diabetes) | GLP-1 Receptor Agonist | nih.govresearchgate.net |

| PF-06821497 | Oncology | EZH2 Inhibitor | nih.govresearchgate.net |

In many of these examples, the oxetane ring was introduced during lead optimization to solve specific problems. acs.org For instance, in ziresovir, the oxetane was added to reduce the basicity of a terminal amine, thereby lowering tissue accumulation and potential toxicity. acs.orgsemanticscholar.org In the case of lanraplenib, an oxetane-containing piperazine (B1678402) was used as a more metabolically stable and selective isostere for a morpholine (B109124) ring. acs.org These successful applications underscore the versatility and impact of the oxetane scaffold in the development of next-generation therapeutics.

Cancer Therapeutics (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1) targeting)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is often found in high levels in various cancer cells, including breast, lung, colon, and pancreatic cancers. merckmillipore.com This overexpression makes NQO1 a promising target for selective cancer therapies. nih.govnih.gov The enzyme's primary function is to catalyze the two-electron reduction of quinones, a process that can be either detoxifying or bioactivating, depending on the substrate. merckmillipore.com

In the context of cancer therapy, the goal is to utilize NQO1 to convert specific prodrugs into potent cytotoxic agents directly within the tumor cells, thereby minimizing damage to healthy tissues. merckmillipore.com Research has focused on developing quinone-based compounds that are selectively activated by NQO1. mdpi.com This bioactivation can lead to a rapid generation of reactive oxygen species (ROS) and cellular redox imbalance, ultimately triggering cancer cell death. nih.govmdpi.com The development of novel NQO1 substrates is an active area of research, with studies demonstrating that specific synthetic compounds can exhibit selective cytotoxicity in cancer cells with high NQO1 expression. researchgate.net The incorporation of unique structural motifs, such as those derived from this compound, can be explored to enhance the specificity and efficacy of these NQO1-targeted therapeutics.

Table 1: Research Findings on NQO1 Targeting in Cancer Therapeutics

| Finding | Significance |

|---|---|

| NQO1 is overexpressed in a wide range of human cancers. merckmillipore.com | Provides a basis for selective tumor targeting. |

| NQO1-mediated bioactivation of specific quinones leads to cancer cell death. merckmillipore.comnih.gov | Forms the core principle of NQO1-targeted chemotherapy. |

Antiviral Agents (e.g., HIV)

The human immunodeficiency virus (HIV) remains a significant global health challenge, necessitating the continuous development of new antiviral agents to combat drug resistance. emory.edu The HIV replication cycle presents multiple targets for therapeutic intervention, including reverse transcriptase, protease, and integrase. frontiersin.org Natural products have historically been a rich source of inspiration for antiviral drug discovery, with compounds like betulinic acid showing promise as anti-HIV agents. frontiersin.orgnih.gov

Modern antiviral drug design often involves the synthesis of nucleoside and non-nucleoside analogues that interfere with viral replication. bvsalud.org The incorporation of novel chemical scaffolds is crucial for developing drugs with new mechanisms of action or improved resistance profiles. rsc.org The unique structural and electronic properties of the oxetane ring, introduced through building blocks like this compound, can be leveraged to design innovative antiviral compounds. These modifications can potentially enhance binding to viral enzymes or proteins, improve pharmacokinetic properties, and overcome existing resistance mechanisms. emory.edu

Neurological and Mental Health Applications (e.g., Glycine (B1666218) Transporter 1 inhibition)

Glycine is a crucial neurotransmitter in the central nervous system, playing a role in both inhibitory and excitatory signaling. nih.gov Glycine Transporter 1 (GlyT1) is a protein responsible for regulating glycine levels in the brain by reabsorbing it into neurons. embl.org Inhibiting GlyT1 can increase synaptic glycine concentrations, which has been explored as a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. embl.org

The development of effective GlyT1 inhibitors has been a focus of research for treating psychiatric disorders. embl.org The three-dimensional structure of GlyT1 has revealed that inhibitors can bind from the intracellular side, a discovery that provides a new blueprint for drug design. embl.org Furthermore, GlyT1 has been identified as a potential target for the treatment of epilepsy, with studies showing that GlyT1 inhibitors can suppress seizures in animal models. nih.gov The design of novel small molecules, potentially incorporating moieties like oxetane-3-amine, is a key aspect of developing potent and selective GlyT1 inhibitors for these neurological and mental health applications.

Table 2: Research on GlyT1 Inhibition for Neurological and Mental Health

| Application | Rationale | Key Findings |

|---|---|---|

| Schizophrenia | Increasing synaptic glycine may alleviate symptoms related to NMDA receptor hypofunction. embl.org | The 3D structure of GlyT1 provides a basis for designing new inhibitors. embl.org |

Immunological and Autoimmune Disorder Modulators

Autoimmune disorders arise from a dysregulation of the immune system, leading to an attack on the body's own tissues. nih.gov These conditions, such as rheumatoid arthritis and multiple sclerosis, are often characterized by chronic inflammation. immunopaedia.org.za The goal of immunomodulatory therapy is to restore self-tolerance without causing broad immunosuppression. nih.gov

Therapeutic strategies often involve targeting specific components of the immune system, such as T cells and pro-inflammatory signaling pathways. immunopaedia.org.zafrontiersin.org The development of small molecule modulators that can selectively interfere with these processes is a major focus of drug discovery. For instance, omega-3 fatty acids have been shown to have anti-inflammatory and immunomodulatory effects, highlighting the potential of specific chemical entities to influence immune responses. frontiersin.orgeuropeanreview.org The incorporation of novel chemical scaffolds, such as the oxetane ring from this compound, into drug candidates could lead to the development of new modulators of immune function with improved efficacy and safety profiles for treating autoimmune diseases. googleapis.com

Exploration in Radiation Protection and Mitigation Strategies

Exposure to ionizing radiation, whether from medical treatments like radiotherapy or from accidental events, can cause significant damage to biological tissues. researchgate.netnih.gov This has driven research into the development of radioprotective and mitigative agents that can prevent or reduce this damage. researchgate.netpitt.edu The first FDA-approved radioprotector, amifostine, has limitations due to its toxicity. nih.gov

Consequently, there is a search for new, less toxic, and more effective agents. nih.gov Research has shown that certain compounds, including natural antioxidants and flavonoids, can offer protection by detoxifying free radicals and reducing inflammatory responses. researchgate.netnih.gov A study at the University of Pittsburgh investigated a bisoxetanyl sulfoxide, MMS350, which demonstrated the ability to prolong survival and reduce pulmonary fibrosis in irradiated mice, highlighting the potential of oxetane-containing compounds in this field. pitt.edu The exploration of diverse chemical structures, including those accessible through this compound, is a promising avenue for discovering novel radiation protectors and mitigators.

This compound in Scaffold Design and Chemical Library Synthesis

Contribution to Novel Chemical Space Exploration

The exploration of novel chemical space is fundamental to drug discovery, as it can lead to the identification of compounds with new biological activities and mechanisms of action. univr.itnih.gov Historically, drug discovery has often relied on a limited range of chemical structures. nih.gov The synthesis of diverse, three-dimensional molecular scaffolds is a key strategy to expand the accessible chemical space for biological screening. whiterose.ac.uk

The oxetane ring, due to its unique structural and physicochemical properties, is considered an attractive and relatively underexplored motif in medicinal chemistry. researchgate.net It can act as a nonclassical isostere of a carbonyl group, influencing a molecule's polarity and hydrogen bonding capacity. researchgate.net Incorporating oxetane-containing building blocks like this compound into synthetic schemes allows for the creation of novel compound libraries. mdpi.com This approach, often part of lead-oriented or diversity-oriented synthesis, facilitates the generation of structurally diverse molecules with favorable properties for drug development, thereby enriching the chemical space available for identifying new therapeutic agents. nih.govwhiterose.ac.uk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) |

| Glycine |

| Glycine Transporter 1 (GlyT1) |

| Amifostine |

| MMS350 (a bisoxetanyl sulfoxide) |

Facilitating Diverse Analogue Generation in Drug Discovery Programs

The generation of diverse chemical analogues is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). Oxetane-3-amine and its precursor, oxetan-3-one, have emerged as pivotal building blocks in this process, providing a synthetically tractable entry point to a wide array of novel chemical entities. chimia.chnih.gov The commercial availability of these foundational motifs has significantly streamlined their incorporation into medicinal chemistry programs. chimia.ch

Medicinal chemists frequently employ oxetan-3-one in reductive amination reactions to generate a diverse library of 3-amino-oxetane derivatives. nih.gov This strategy allows for the facile introduction of various substituents onto the amine, thereby modulating the compound's physicochemical properties and biological activity. The inherent three-dimensionality of the oxetane ring offers a distinct advantage over traditional flat aromatic scaffolds, which can lead to improved target engagement and selectivity. chimia.ch

Beyond standard transformations, innovative synthetic strategies have been developed to further broaden the chemical space accessible from oxetane-based starting materials. For instance, the development of oxetane sulfonyl fluorides provides a novel method for coupling 3-aryl-oxetane fragments with a range of nucleophiles. nih.govchemrxiv.org Additionally, decarboxylative coupling strategies have been established to link oxetane amino acid building blocks to abundant aryl halides, further expanding the toolkit for generating diverse analogues. nih.gov These advanced methodologies empower chemists to move beyond simple substitutions and construct more complex molecular architectures centered around the oxetane core.

The strategic incorporation of oxetane moieties can be seen in the development of potent and selective inhibitors. For example, in the optimization of EZH2 inhibitors, a lead compound suffering from poor metabolic stability and solubility was improved by replacing a dimethylisoxazole motif with a methoxymethyl-oxetane substituent. acs.org This modification not only resolved the metabolic and solubility issues but also resulted in a better fit within the protein's binding pocket. acs.org

The table below illustrates the utility of oxetane building blocks in generating diverse analogues through various chemical transformations.

| Starting Material | Reaction Type | Product Class | Significance in Analogue Generation |

| Oxetan-3-one | Reductive Amination | 3-Amino-oxetanes | Access to a wide variety of substituted amines for SAR exploration. nih.gov |

| Oxetan-3-one | Grignard Reaction | 3-Aryl-3-hydroxy-oxetanes | Introduction of aryl groups to explore new binding interactions. ethz.ch |

| Oxetane Amino Acid | Decarboxylative Coupling | 3-Amino-3-aryl-oxetanes | Links oxetane core to diverse aryl halide building blocks. nih.gov |

| Oxetane Sulfonyl Fluoride (B91410) | Nucleophilic Substitution | 3-Aryl-oxetanes | Enables coupling with diverse nucleophiles for novel scaffolds. nih.govchemrxiv.org |

Designing Compact Modules and Spirocyclic Motifs as Piperazine and Morpholine Surrogates

In medicinal chemistry, piperazine and morpholine rings are ubiquitous heterocycles frequently incorporated into drug candidates to enhance aqueous solubility. However, these motifs are often associated with metabolic liabilities, particularly oxidative degradation, which can lead to rapid clearance and the formation of undesired metabolites. chimia.ch To address this challenge, researchers have designed compact, rigid modules and spirocyclic systems containing oxetanes as metabolically robust surrogates for these traditional rings. chimia.chethz.ch

One of the most successful examples of this strategy is the use of 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere. chimia.chrsc.org This spirocyclic oxetane closely mimics the three-dimensional shape of morpholine but offers significantly improved metabolic stability. chimia.ch The replacement of the metabolically susceptible C-H bonds adjacent to the oxygen in morpholine with a more stable spirocyclic oxetane structure prevents metabolic cleavage. chimia.ch This concept has been successfully applied in the development of lanraplenib, a spleen tyrosine kinase (Syk) inhibitor, where the substitution of a morpholine ring with a piperazine-oxetane motif led to a more metabolically stable compound while improving other drug-like properties. nih.gov

The oxetane ring also exerts a powerful inductive electron-withdrawing effect, which can be harnessed to fine-tune the basicity (pKa) of nearby amine groups. nih.gov This is particularly valuable when designing surrogates for the piperazine ring. For instance, in an effort to optimize a series of Bruton's tyrosine kinase (Btk) inhibitors, replacing an ethyl group on a piperazine ring with an oxetane moiety reduced the amine's basicity (calculated pKaH from 8.0 to 6.4). nih.govacs.org This reduction in basicity led to a twofold increase in selectivity for T-cells over B-cells, while maintaining metabolic stability and high solubility. nih.govacs.org

The following table details research findings on the use of oxetane-containing motifs as surrogates for morpholine and piperazine.

| Original Compound Motif | Surrogate Motif | Key Improvement | Example Drug/Campaign | Reference |

| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Improved metabolic stability | General morpholine replacement strategy | chimia.ch |

| Morpholine | Piperazine-oxetane | Improved metabolic stability and drug-like properties | Lanraplenib | nih.gov |

| 4-Ethyl-piperazine | 4-Oxetanyl-piperazine | Reduced basicity (pKa), doubled T/B cell selectivity | Btk Inhibitor Campaign | nih.govacs.org |

| Dimethylisoxazole | Methoxymethyl-oxetane | Improved metabolic stability and solubility | EZH2 Inhibitor Campaign | acs.org |

The synthesis of these spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane, often starts from commercially available materials and has been scaled for large-quantity production, ensuring their accessibility for drug discovery programs. rsc.orgnih.govthieme-connect.com The oxalate salt of these spirocyclic amines is a common form used for handling and purification. nih.govresearchgate.net These strategic replacements highlight the utility of oxetane-based modules in overcoming common ADME (absorption, distribution, metabolism, and excretion) challenges in drug design.

Biological and Biochemical Interactions of Oxetan 3 Amine Oxalate

Enzyme Modulation and Inhibition Studies

The oxetane (B1205548) ring is a structural motif that can influence the interaction of a molecule with enzymes. Research on related compounds provides a framework for the potential, yet unconfirmed, interactions of Oxetan-3-amine oxalate (B1200264).

Interaction with Human Microsomal Epoxide Hydrolase

Studies have identified oxetanes as a novel class of substrates for human microsomal epoxide hydrolase (mEH), an enzyme involved in the metabolism of xenobiotics. researchgate.netnih.govnih.gov This enzyme catalyzes the hydrolytic opening of the oxetane ring to form a diol. nih.gov The rate of this hydrolysis can be significantly influenced by small structural changes to the molecule. nih.gov For instance, research on a series of oxetane-containing analogues demonstrated that the efficiency of the hydrolytic ring cleavage is modulated by the substitution pattern around the oxetane ring. nih.gov However, no specific kinetic data or studies confirming the interaction of Oxetan-3-amine oxalate with mEH have been published.

Modulation of Phosphatidylinositol 3-Kinase δ and γ Activity

The phosphatidylinositol 3-kinase (PI3K) family, particularly the δ and γ isoforms, are crucial in regulating cell growth, proliferation, and immunity, making them attractive targets for drug development. nih.govluther.edu Some oxetane-containing compounds have been developed as inhibitors of PI3Kδ and PI3Kγ. google.comnih.gov For example, duvelisib (B560053) (IPI-145) is a dual inhibitor of PI3Kδ and PI3Kγ that has been investigated in the context of B-cell malignancies. nih.gov The oxetane moiety in such inhibitors can play a role in their binding to the kinase. sci-hub.se There is, however, no available research demonstrating that this compound modulates the activity of PI3Kδ or PI3Kγ.

General Mechanisms of Enzyme Inhibition via Active Site Binding

The compact and rigid structure of the oxetane ring can influence how a molecule fits into the active site of an enzyme. acs.org It can act as a hydrogen bond acceptor or as a conformational lock, thereby affecting the binding affinity and inhibitory potential of the parent molecule. acs.org While this is a general principle for oxetane-containing compounds, the specific mechanisms and potency of enzyme inhibition by this compound have not been determined.

Cellular Pathway Influences

The influence of oxetane-containing compounds can extend to broader cellular processes, including cytoskeletal dynamics and signaling cascades.

Effects on Microtubule Stability and Cell Proliferation

A well-known example of an oxetane-containing natural product is paclitaxel (B517696) (Taxol). wikipedia.org The oxetane ring in paclitaxel is crucial for its ability to bind to and stabilize microtubules, leading to the disruption of mitosis and inhibition of cancer cell proliferation. acs.orgpharmablock.com While this highlights the potential of the oxetane motif to influence microtubule dynamics, there is no evidence to suggest that this compound has similar effects. Studies on some synthetic oxetane-containing indole (B1671886) analogues found them to be inactive as inhibitors of tubulin polymerization, despite showing cytotoxicity against cancer cell lines. nih.gov

Impact on Cell Signaling Pathways and Gene Expression

Oxetane derivatives have been shown to impact various cell signaling pathways. For instance, an oxetane derivative of mebendazole (B1676124) was found to suppress colorectal cancer growth by interfering with the Wnt signaling pathway through the induction of autophagic degradation of TNIK (traf2 and Nck-interacting kinase). nih.gov This ultimately blocks T-cell factor-4 (TCF4)/β-catenin-mediated gene expression. nih.gov This example illustrates a potential mechanism of action for some oxetane compounds, but no such studies have been conducted on this compound.

Interactions with Diverse Biological Targets and Macromolecules

This compound has demonstrated interactions with a variety of proteins and enzymes, which can influence their activity. smolecule.com Research has indicated that this compound can interact with human microsomal epoxide hydrolase, an enzyme that plays a significant role in drug metabolism. smolecule.com Its ability to bind to the active sites of enzymes allows it to function as an inhibitor, thereby affecting metabolic pathways. smolecule.com

The compound also modulates the activity of enzymes such as phosphatidylinositol 3-kinase δ and γ, which are crucial in cell signaling pathways and gene expression. smolecule.com This modulation of enzyme activity can lead to broader cellular effects. For instance, this compound can influence microtubule stability during cell division, which in turn affects cell proliferation. smolecule.com The amine group in its structure enhances its hydrogen-bonding capacity, making it well-suited for targeting polar enzyme active sites.

Table 1: Documented Biological Interactions of this compound

| Biological Target | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Human Microsomal Epoxide Hydrolase | Interaction | Influences drug metabolism | smolecule.com |

| Phosphatidylinositol 3-kinase δ | Modulation | Impacts cell signaling and gene expression | smolecule.com |

| Phosphatidylinositol 3-kinase γ | Modulation | Impacts cell signaling and gene expression | smolecule.com |

| Enzymes (general) | Inhibition | Affects metabolic pathways | smolecule.com |

Utility as a Biochemical Research Tool for Enzyme Interactions and Cellular Mechanisms

This compound serves as a valuable biochemical reagent in research settings. smolecule.com Its utility stems from its role as a precursor in the synthesis of various drug compounds that are designed to target specific enzyme pathways. smolecule.com The unique structural features of the oxetane ring, a four-membered cyclic ether, combined with an aminomethyl group, contribute to its chemical reactivity and biological activity.

In biochemical studies, it is employed to investigate enzyme interactions and understand cellular mechanisms. smolecule.com The ability of this compound to modulate the activity of key enzymes allows researchers to probe the intricacies of cell signaling and metabolic processes. smolecule.com For example, by observing the effects of its interaction with phosphatidylinositol 3-kinases, scientists can gain insights into the regulation of gene expression and cell division. smolecule.com Its influence on microtubule stability also provides a tool for studying the mechanics of cell proliferation. smolecule.com

Table 2: Applications of this compound in Biochemical Research

| Research Area | Specific Application | Mechanism of Action | Reference |

|---|---|---|---|

| Enzyme-Targeted Drug Synthesis | Pharmaceutical Intermediate | Precursor for compounds targeting specific enzyme pathways | smolecule.com |

| Enzyme Interaction Studies | Biochemical Tool | Investigation of enzyme interactions | smolecule.com |

| Cellular Mechanism Studies | Research Tool | Understanding cellular mechanisms | smolecule.com |

| Cell Signaling Research | Enzyme Modulator | Modulates phosphatidylinositol 3-kinase δ and γ activity | smolecule.com |

Advanced Characterization and Analytical Techniques in Oxetan 3 Amine Oxalate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical sciences for determining molecular structure. jchps.com For a compound like Oxetan-3-amine oxalate (B1200264), a combination of techniques is employed to unambiguously identify its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. jchps.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). In the context of oxetane (B1205548) derivatives, NMR helps to confirm the presence and integrity of the four-membered oxetane ring. google.commdpi.com For instance, the protons on the oxetane ring typically appear as multiplets in the ¹H NMR spectrum, with characteristic chemical shifts that can be influenced by adjacent functional groups. mdpi.com While specific spectral data for Oxetan-3-amine oxalate is proprietary to manufacturers, typical chemical shifts for related oxetane structures provide a reference for what to expect. mdpi.combldpharm.comapolloscientific.co.uk